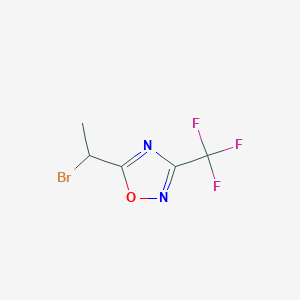

5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(1-bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2O/c1-2(6)3-10-4(11-12-3)5(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZLXGWSJWBPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-bromo-2-(trifluoromethyl)ethanol with a nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxadiazole derivatives with different functional groups.

Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed

Substitution Products: Formation of azides, thiocyanates, or amines.

Oxidation Products: Formation of oxadiazole derivatives with hydroxyl or carbonyl groups.

Reduction Products: Formation of amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, novel 1,2,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. The introduction of electron-withdrawing groups significantly enhanced their antiproliferative activity. In particular, compounds containing the oxadiazole ring demonstrated promising results against human lung (A549) and colon (WiDr) cancer cell lines, with some exhibiting GI50 values as low as 4.5 µM .

Antimicrobial Properties

The antimicrobial activity of 1,2,4-oxadiazoles has also been extensively studied. Modifications to the oxadiazole structure have led to compounds that exhibit effectiveness against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. One compound showed a minimum inhibitory concentration (MIC) comparable to vancomycin, indicating significant potential for treating infections .

Fungicidal Activity

Substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles have been identified as effective fungicides. These compounds are synthesized through reactions involving hydroxyamidine derivatives and trifluoroacetyl halides. Their efficacy against phytopathogenic fungi makes them valuable in agricultural settings for crop protection .

Synthesis of Functional Materials

The unique structural properties of oxadiazoles allow them to be utilized in the development of functional materials. The synthesis of trifluoromethylpyridine 1,3,4-oxadiazole derivatives has been explored for their antibacterial activities and potential application in coatings and polymers . The incorporation of oxadiazoles into material science can lead to innovations in developing antimicrobial surfaces.

Case Studies

Mechanism of Action

The mechanism of action of 5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Alkyl-Substituted 1,2,4-Oxadiazoles

a) 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ()

- Structure : Differs by a chloromethyl group at position 5 and a trifluoromethylphenyl substituent at position 3.

- Synthesis : Prepared in 48% yield via condensation of 4-(trifluoromethyl)benzonitrile, followed by purification via chromatography .

- Reactivity : The chloromethyl group is less reactive than bromoethyl in nucleophilic substitutions due to weaker C–Cl bond polarization.

b) 3-Chloromethyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ()

- Structure : Chloromethyl at position 3 and trifluoromethylphenyl at position 4.

Comparison Table 1: Halogenated Alkyl Derivatives

Trifluoromethyl-Substituted 1,2,4-Oxadiazoles

a) Pyrimidin-4-amine Derivatives with 5-(Trifluoromethyl)-1,2,4-oxadiazole ()

- Structure : 5-Trifluoromethyl-oxadiazole linked to pyrimidin-4-amine.

- Applications : Exhibits pesticidal activity (e.g., LC50 = 3.57 mg/L against Mythimna separata), acting as an acetylcholinesterase inhibitor .

b) 3-(3-Trifluoromethylphenyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole ()

- Structure : Azetidine ring at position 5 and trifluoromethylphenyl at position 3.

- Applications: Potential pharmacological activity due to azetidine’s bioisosteric properties.

Comparison Table 2: Trifluoromethyl Derivatives

Brominated Aromatic 1,2,4-Oxadiazoles

a) 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole ()

- Structure : Bromophenyl at position 3 and methyl at position 5.

- Properties : Molecular weight 239.07 g/mol; used as a building block in medicinal chemistry .

b) 5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole ()

Comparison Table 3: Brominated Derivatives

Biological Activity

5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. Oxadiazoles are known for their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities. This article presents a detailed examination of the biological activity associated with this specific oxadiazole derivative, supported by data tables and case studies.

- Molecular Formula : C6H6BrF3N2O

- Molecular Weight : 239.02 g/mol

- CAS Number : 127852-28-2

Biological Activity Overview

The biological activities of oxadiazole derivatives have been extensively studied, revealing a wide range of pharmacological effects. The following sections detail specific activities linked to this compound and its analogs.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Case Study : A study conducted on various oxadiazole compounds demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The IC50 values for some derivatives were reported to be around 92.4 µM against a panel of cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | TBD |

| Other Oxadiazole Derivative | HeLa | 92.4 |

Antimicrobial Activity

The oxadiazole scaffold has also been explored for its antimicrobial properties:

- Research Findings : A series of oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against various strains of bacteria. Some compounds showed promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives:

- Modification Impact : The introduction of different substituents at specific positions on the oxadiazole ring significantly influences the biological activity. For example, trifluoromethyl groups have been associated with enhanced potency against certain cancer cell lines .

The mechanisms through which oxadiazoles exert their biological effects often involve:

Q & A

Basic: What are the common synthetic routes for 5-(1-bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole, and how are impurities minimized?

Answer:

The synthesis typically involves coupling reactions between imidamide precursors and activated bromoethyl intermediates. For example:

- Step 1 : Reacting N'-hydroxy-3-(trifluoromethyl)benzimidamide with a bromoethylating agent (e.g., 1-bromoethyl acetate) in anhydrous solvents like DME or THF under reflux (50–80°C). Catalysts such as NaH or Cs₂CO₃ are used to deprotonate intermediates .

- Step 2 : Purification via flash column chromatography (SiO₂, hexane:ethyl acetate gradients) achieves >95% purity. Impurities like unreacted starting materials or byproducts (e.g., dimerized oxadiazoles) are removed through solvent polarity optimization .

- Validation : Confirm purity using HPLC (>99% area) and HRMS (mass error <2 ppm) .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C/¹⁹F NMR : Assign the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR), bromoethyl chain (¹H NMR: δ 1.8–2.1 ppm for CH₂Br, 4.3–4.6 ppm for CH₂-O), and oxadiazole ring protons (δ 8.0–8.5 ppm for aromatic protons) .

- HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₆H₇BrF₃N₂O: 283.9621) ensures correct molecular formula .

- FTIR : Peaks at 1650–1700 cm⁻¹ confirm C=N stretching in the oxadiazole ring .

Advanced: How can reaction conditions be optimized to improve yield and enantiomeric purity?

Answer:

Key optimization strategies include:

- Catalyst Screening : Replace NaH with milder bases (e.g., Cs₂CO₃) to reduce side reactions. Evidence shows Cs₂CO₃ increases yields by 20–30% compared to NaH in analogous oxadiazole syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures (40–60°C) to avoid decomposition .

- Chiral Resolution : Use chiral stationary phases in SFC (Supercritical Fluid Chromatography) to achieve >97% enantiomeric excess, as demonstrated in structurally similar oxadiazoles .

Advanced: What structure-activity relationship (SAR) insights apply to bromoethyl-substituted oxadiazoles in biological assays?

Answer:

- Electrophilic Bromoethyl Group : Enhances alkylation potential, critical for covalent binding to targets (e.g., TIP47 protein in apoptosis induction) .

- Trifluoromethyl Role : Improves metabolic stability and lipophilicity (logP ~2.5), facilitating blood-brain barrier penetration in neuroactive analogs .

- Case Study : In antiviral oxadiazoles, bromoethyl chains increase potency against SARS-CoV-2 (EC₅₀ <1 μM) compared to methyl or chloroethyl analogs .

Advanced: How should researchers resolve contradictions in spectral data or biological activity across studies?

Answer:

- Spectral Discrepancies : Replicate experiments under identical conditions (solvent, temperature, NMR reference standards). For example, ¹⁹F NMR shifts vary with solvent (Δδ ~2 ppm in CDCl₃ vs. DMSO-d₆) .

- Bioactivity Variability : Use standardized assays (e.g., MTT for cytotoxicity, flow cytometry for apoptosis). If a compound shows inactivity in one cell line (e.g., T47D breast cancer), validate receptor expression levels (e.g., TIP47) to explain differential responses .

Advanced: What computational methods support the design of derivatives with enhanced activity?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., USP30 inhibitors for mitochondrial dysfunction). The bromoethyl group’s van der Waals interactions improve binding affinity by 1.5–2.0 kcal/mol in silico .

- QSAR Models : Corrogate substituent electronegativity (Hammett σ values) with IC₅₀ data. For example, trifluoromethyl groups increase potency 10-fold compared to methyl .

- ADMET Prediction : SwissADME predicts high gastrointestinal absorption (BOILED-Egg model) but potential CYP3A4 inhibition, requiring in vitro validation .

Advanced: How can researchers validate the stability of this compound under physiological conditions?

Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS; bromoethyl groups hydrolyze to hydroxyethyl analogs (t₁/₂ ~12 hours) .

- Serum Stability : Add 10% fetal bovine serum (FBS) and quantify parent compound loss. Oxadiazoles with trifluoromethyl substituents show >80% stability at 24 hours due to esterase resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.